3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine
Description
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine is a heterocyclic compound featuring a piperidine ring linked via a methyl group to the 3-position of a [1,2,4]triazolo[4,3-a]pyridine scaffold. This fused triazolopyridine system is known for its pharmacological relevance, including antibacterial, antiproliferative, and antimalarial activities . The compound’s dihydrochloride form (CAS: 153893-90-4) has a molecular formula of C₁₂H₁₈Cl₂N₄ and a molar mass of 289.21 g/mol .
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
3-(piperidin-3-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H16N4/c1-2-7-16-11(5-1)14-15-12(16)8-10-4-3-6-13-9-10/h1-2,5,7,10,13H,3-4,6,8-9H2 |
InChI Key |
SFVJAVLMNPHPFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CC2=NN=C3N2C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine typically involves the cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines . This reaction proceeds through a 5-exo-dig cyclization mechanism, leading to the formation of the triazolopyridine ring . The reaction conditions often include the use of polar solvents and moderate temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The piperidine nitrogen exhibits nucleophilic properties, enabling alkylation and acylation reactions under mild conditions.
Cyclization and Ring-Formation Reactions
The triazole ring participates in cycloaddition and annulation reactions, often requiring metal catalysts:
Palladium-Catalyzed Cross-Coupling
-
Conditions : Pd(OAc)₂ (5 mol%), Xantphos ligand, Cs₂CO₃, toluene, 110°C
-
Outcome : Formation of polycyclic systems via C–N bond formation
-
Example Product : Fused quinazoline-triazolopyridine hybrids
Electrochemical Desulfurative Cyclization
-
Products : 3-Amino-triazolo pyridines
-
Advantage : Transition metal-free, scalable to gram quantities
Oxidation and Reduction Pathways
Controlled redox reactions modify both the triazole and piperidine components:
| Process | Reagents | Site of Action | Outcome |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 0°C | Piperidine ring | Piperidone formation (C=O insertion) |
| Reduction | H₂, Pd/C (10%), MeOH, 50 psi | Triazole C=N bonds | Partial saturation of triazole ring |
Electrophilic Aromatic Substitution
The electron-deficient pyridine ring directs electrophiles to specific positions:
Nitration
-
Conditions : HNO₃/H₂SO₄, 0–5°C
-
Product : 6-Nitro-triazolopyridine derivatives
-
Regioselectivity : Meta to triazole due to electronic directing effects
Sulfonation
-
Application : Sulfonamide derivatives for kinase inhibition studies
Functional Group Interconversion
The methylene bridge (-CH₂-) between triazole and piperidine allows for strategic modifications:
Bromination
-
Reagents : NBS, AIBN, CCl₄, reflux
-
Product : Benzylic bromide intermediate
-
Utility : Enables Suzuki-Miyaura couplings for biaryl synthesis
Hydrolysis
-
Product : Carboxylic acid derivative (via tert-butyl ester cleavage)
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
-
Acidic (pH 2) : Rapid decomposition of piperidine moiety (<2 hr)
-
Neutral (pH 7.4) : Stable for >48 hr, suitable for biological assays
-
Basic (pH 10) : Triazole ring degradation observed after 24 hr
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis include:
-
Catalyst Loading : Reduced Pd from 5% to 0.5% via flow chemistry
-
Yield Improvement : From 65% (batch) to 89% (continuous flow)
This compound’s versatility in nucleophilic, electrophilic, and redox reactions makes it valuable for constructing bioactive molecules, particularly kinase inhibitors and anticancer agents . Its synthetic flexibility continues to drive exploration in medicinal chemistry and materials science.
Scientific Research Applications
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine has several applications in scientific research:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs with antifungal, neuroprotective, and antibacterial activities.
Biology: It is used in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The compound’s triazolopyridine ring is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Substituents on the Triazolopyridine Ring
- 3-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine Derivatives 15a–15e (): These analogs feature a piperidin-1-ylsulfonyl group at the 8-position and varying benzylthio substituents (e.g., 4-methoxy, 3-bromo, 4-methyl). Example: 15b (3-bromobenzylthio) shows a high yield (94%) and melting point (160–162°C), suggesting robust synthetic efficiency and stability .
3-Phenyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine (): Substitution with a phenyl group and amine at the 6-position may enhance binding interactions in medicinal applications.
Fused Ring Systems
4-{5H,6H,7H,8H,9H-[1,2,4]Triazolo-[4,3-a]azepin-3-yl}piperidine (): Replaces pyridine with azepine (7-membered ring), altering ring strain and pharmacokinetics. Molecular formula: C₁₂H₂₀N₄ , molar mass: 220.31 g/mol .
1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxylic Acid (): Fuses triazole with pyridazine instead of pyridine, introducing a carboxylic acid group for improved solubility.
Key Observations :
Physical and Chemical Properties
Biological Activity
3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and kinase inhibition. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H16N4
- CAS Number : 62690290
Research indicates that compounds containing triazole and pyridine moieties often exhibit potent biological activities through various mechanisms, including:
- Kinase Inhibition : Many derivatives have shown inhibitory effects on key kinases involved in cancer progression, such as c-Met and VEGFR-2.
- Induction of Apoptosis : Studies have demonstrated that related compounds can trigger apoptotic pathways in cancer cells.
Anticancer Activity
Several studies have evaluated the anticancer potential of triazolo-pyridine derivatives:
-
In Vitro Studies :
- A study reported that derivatives of [1,2,4]triazolo[4,3-a]pyridine exhibited significant antiproliferative activity against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values in the low micromolar range. For instance, compound 22i showed IC50 values of 0.83 μM for A549 and 0.15 μM for MCF-7 cells .
- Another investigation highlighted that certain derivatives induced apoptosis more effectively than cisplatin in breast cancer cell lines (MCF-7 and MDA-MB-231) .
-
Mechanistic Studies :
- The mechanism of action was elucidated through assays demonstrating increased activation of caspases (caspase 3/7), indicating the induction of apoptosis via intrinsic pathways .
- Additionally, compounds were shown to suppress NF-κB expression while enhancing p53 and Bax levels, further supporting their role in promoting apoptosis .
Kinase Inhibition
The compound's structural similarities to known kinase inhibitors suggest potential activity against specific kinases:
- c-Met Kinase Inhibition : Compounds similar to this compound have been identified as effective c-Met inhibitors. For example, a derivative exhibited an IC50 value of 48 nM against c-Met kinase .
Study 1: Synthesis and Evaluation of Derivatives
A comprehensive study synthesized a series of triazolo-pyridine derivatives and evaluated their biological activities. Among these, several compounds demonstrated promising anticancer properties with favorable pharmacokinetic profiles. The study emphasized the importance of structural modifications in enhancing biological activity .
Study 2: In Vivo Efficacy
An animal model study assessed the efficacy of selected triazolo-pyridine derivatives in inhibiting tumor growth. Results indicated significant tumor reduction compared to control groups, reinforcing the potential therapeutic application of these compounds in oncology .
Data Summary
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| 22i | A549 | 0.83 | Apoptosis induction |
| 22i | MCF-7 | 0.15 | c-Met inhibition |
| 3b | MDA-MB-231 | <0.25 | Caspase activation |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}piperidine derivatives?
- Answer: The compound is typically synthesized via cyclization reactions. For example, 5-exo-dig cyclization of chloroethynylphosphonates with 2-hydrazinylpyridines in acetonitrile at 60°C or reflux conditions yields triazolopyridine derivatives . Oxidative ring closure using sodium hypochlorite in ethanol at room temperature is another green chemistry approach, achieving 73% isolated yield .
Q. What spectroscopic and analytical methods confirm the structure of triazolopyridine derivatives?
- Answer: Characterization relies on multinuclear NMR (¹H, ¹³C, ³¹P), high-resolution mass spectrometry (HRMS), and X-ray crystallography. The ³¹P NMR signals for phosphorylated derivatives appear at 18.40–22.75 ppm, while methylene protons in the phosphonate group resonate at 3.75–4.19 ppm with ²JHP = 20 Hz . Single-crystal X-ray data (e.g., CCDC 1876881) validate regiochemistry .
Q. How is sodium hypochlorite employed in environmentally benign syntheses of triazolopyridines?
- Answer: Sodium hypochlorite serves as an oxidant in ethanol at room temperature, enabling oxidative cyclization of hydrazine intermediates. The reaction avoids toxic reagents (e.g., Cr(VI) salts) and simplifies purification via extraction and alumina chromatography .
Advanced Research Questions
Q. How do substituents and reaction conditions influence isomerization or rearrangement in triazolopyridine synthesis?
- Answer: Electron-deficient substrates (e.g., nitro-substituted hydrazinylpyridines) trigger Dimroth rearrangements, converting [1,2,4]triazolo[4,3-a]pyridines to [1,2,4]triazolo[1,5-a]pyridines under reflux. Isomer ratios (≈1:1) can shift to single products with prolonged heating . Monitoring via ³¹P NMR helps track reaction progress .
Q. What strategies mitigate unexpected byproducts during triazolopyridine functionalization?
- Answer: Control electron-deficient substituents (e.g., NO2) and optimize temperature to suppress rearrangements. For example, avoiding reflux conditions with nitro-substituted precursors minimizes isomerization . Kinetic studies using NMR can identify optimal reaction windows .
Q. How can regioselectivity be achieved in the synthesis of phosphonylated triazolopyridines?
- Answer: Substituent positioning on the pyridine ring directs cyclization. For instance, 2-hydrazinylquinoline yields [1,2,4]triazolo[4,3-a]quinoline, while 1-hydrazinylisoquinoline forms [1,2,4]triazolo[3,4-a]isoquinoline. K2CO3 in acetonitrile at RT ensures selective phosphorylation .
Q. What role do phosphonate groups play in the stability and reactivity of triazolopyridines?
- Answer: Phosphonate moieties enhance stability by forming hydrogen bonds and steric hindrance. The methylene group in phosphorylated derivatives (δ ~28 ppm in ¹³C NMR) resists hydrolysis under mild conditions, enabling further functionalization .
Data Contradiction and Mechanistic Analysis
Q. Why do conflicting reports exist on the reactivity of nitro-substituted triazolopyridines?
- Answer: Discrepancies arise from varying reaction conditions. For example, 2-hydrazinyl-5-nitropyridine at 60°C yields mixed isomers, but reflux induces complete Dimroth rearrangement to [1,2,4]triazolo[1,5-a]pyridines. Contradictions are resolved by controlling temperature and reaction time .
Q. How can conflicting NMR assignments for triazolopyridine derivatives be resolved?
- Answer: Single-crystal X-ray diffraction (e.g., CCDC 1906114) provides unambiguous structural validation. Coupling constants in ¹H NMR (e.g., JHP = 20 Hz for methylene protons) and ¹³C NMR (¹JCP = 143 Hz for methine carbons) corroborate regiochemistry .
Methodological Recommendations
- Synthetic Optimization: Use acetonitrile as a solvent for cyclization reactions due to its polarity and boiling point compatibility .
- Purification: Employ alumina plugs or column chromatography to isolate products from byproducts .
- Mechanistic Probes: Track reaction progress via <sup>31</sup>P NMR to detect intermediates and rearrangement products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
